

Application Notes and Protocols for ORM-10962 in Canine Ventricular Myocytes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ORM-10962

Cat. No.: B2992674

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Introduction

ORM-10962 is a potent and highly selective inhibitor of the sodium-calcium exchanger (NCX), a critical component of calcium homeostasis in cardiac myocytes.[1][2][3] By modulating intracellular calcium levels, **ORM-10962** presents a promising therapeutic agent for cardiac arrhythmias. These application notes provide detailed experimental protocols for investigating the effects of **ORM-10962** on canine ventricular myocytes, a well-established model for human cardiac electrophysiology.[4]

Quantitative Data Summary

The following tables summarize the key quantitative effects of **ORM-10962** on canine ventricular myocytes as reported in the literature.

Table 1: Inhibitory Concentrations of **ORM-10962** on NCX Current

Parameter	Value	Species	Reference
IC50 (Forward Mode)	55 nM	Canine	[1][3]
IC50 (Reverse Mode)	67 nM	Canine	[1][3]

Table 2: Electrophysiological and Calcium Handling Effects of **ORM-10962**

Parameter	Concentration	Effect	Experimental Condition	Reference
Action Potential Duration (APD)	1 μ M	Unaltered	Baseline	[3]
APD Alternans	1 μ M	Significantly decreased	Rapid pacing	[3][5][6][7][8]
Calcium Transient Alternans	1 μ M	Significantly decreased	Rapid pacing	[3][5][6][7][8]
Sarcoplasmic Reticulum (SR) Ca ²⁺ Content	1 μ M	Reduced	Reverse NCX favored	[9]
SR Ca ²⁺ Content	1 μ M	Increased	Forward NCX favored	[9]
L-type Ca ²⁺ Current (I _{Ca})	1 μ M	No direct effect	Absence of SR Ca ²⁺ release	[9]
L-type Ca ²⁺ Current (I _{Ca})	1 μ M	Suppressed	Normal Ca ²⁺ cycling	[9]

Experimental Protocols

Isolation of Canine Ventricular Myocytes

This protocol describes a common method for isolating high-quality ventricular myocytes from adult canine hearts via enzymatic digestion.

Materials:

- Adult mongrel dog
- Anesthesia (e.g., pentobarbital)
- Heparin

- Langendorff perfusion system or coronary perfusion setup
- Solutions:
 - Ca^{2+} -free Tyrode's solution
 - Digestion solution (Ca^{2+} -free Tyrode's with collagenase type II and bovine serum albumin)
 - Krebs-C solution
- Surgical instruments
- Beakers, petri dishes, and transfer pipettes

Procedure:

- Anesthetize the dog and administer heparin to prevent blood clotting.
- Excise the heart quickly and place it in ice-cold Ca^{2+} -free Tyrode's solution.
- Cannulate the aorta for Langendorff perfusion or a major coronary artery for regional perfusion.
- Begin perfusion with warm (37°C), oxygenated Ca^{2+} -free Tyrode's solution for 5-10 minutes to wash out the blood.
- Switch the perfusion to the digestion solution containing collagenase (e.g., 110 U/mL) and 0.1% bovine serum albumin.[10]
- Perfuse for approximately 40 minutes, or until the heart becomes flaccid.[10]
- Remove the heart from the perfusion setup and dissect the desired ventricular tissue.
- Mince the tissue into small pieces in a petri dish containing Krebs-C solution.
- Gently triturate the tissue pieces with a transfer pipette to release individual myocytes.
- Allow the myocytes to settle by gravity, then carefully remove the supernatant.

- Gradually reintroduce calcium to the myocytes by sequential washing with solutions of increasing calcium concentration.
- The resulting rod-shaped, calcium-tolerant myocytes are ready for experimental use.

Electrophysiological Recording (Whole-Cell Patch-Clamp)

This protocol outlines the measurement of NCX current (INCX) using the whole-cell patch-clamp technique.

Materials:

- Isolated canine ventricular myocytes
- Patch-clamp amplifier and data acquisition system
- Borosilicate glass microelectrodes
- Microscope
- Solutions:
 - Extracellular (bath) solution
 - Intracellular (pipette) solution

Solutions:

- Extracellular Solution (in mM): 135 NaCl, 10 CsCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES, 10 TEA-Cl, 10 D-glucose, 0.2 BaCl₂, 0.005 nifedipine, 0.05 lidocaine, and 1 ouabain. pH adjusted to 7.35 with NaOH. This composition is designed to block K⁺, Ca²⁺, and Na⁺ channels, as well as the Na⁺/K⁺ pump.
- Intracellular Solution (in mM): (A typical composition would include) 120 CsCl, 20 TEA-Cl, 10 HEPES, 5 MgATP, pH adjusted to 7.2 with CsOH.

Procedure:

- Plate the isolated myocytes in a chamber on the microscope stage and perfuse with the extracellular solution.
- Pull a borosilicate glass microelectrode to a resistance of 1.5-3.0 MΩ when filled with the intracellular solution.
- Approach a myocyte with the microelectrode and form a giga-ohm seal.
- Rupture the cell membrane to achieve the whole-cell configuration.
- To measure INCX, apply a voltage ramp protocol (e.g., from +60 mV to -100 mV).[\[11\]](#)
- Record the current in the absence (control) and presence of **ORM-10962** at the desired concentration.
- At the end of the experiment, apply 10 mM NiCl₂ to the bath solution to completely block INCX.[\[11\]](#)[\[12\]](#)
- The Ni²⁺-sensitive current is obtained by subtracting the current trace in the presence of NiCl₂ from the control and **ORM-10962** traces.[\[11\]](#)[\[12\]](#)

Calcium Imaging

This protocol details the measurement of intracellular calcium transients using the fluorescent indicator Fluo-4 AM.

Materials:

- Isolated canine ventricular myocytes
- Fluo-4 AM
- Pluronic F-127
- DMSO
- Confocal microscope with 488 nm laser excitation and >505 nm emission collection
- Field stimulation setup

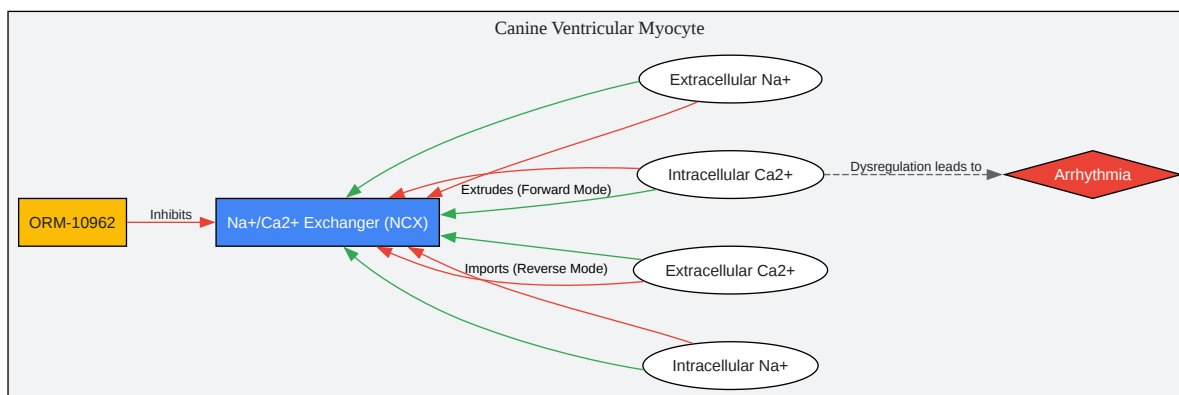
Solutions:

- Tyrode's Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 Glucose, 5 HEPES. pH adjusted to 7.4 with NaOH.
- Fluo-4 AM Stock Solution: Dissolve 50 µg of Fluo-4 AM in 50 µL of 20% Pluronic F-127 in DMSO.

Procedure:

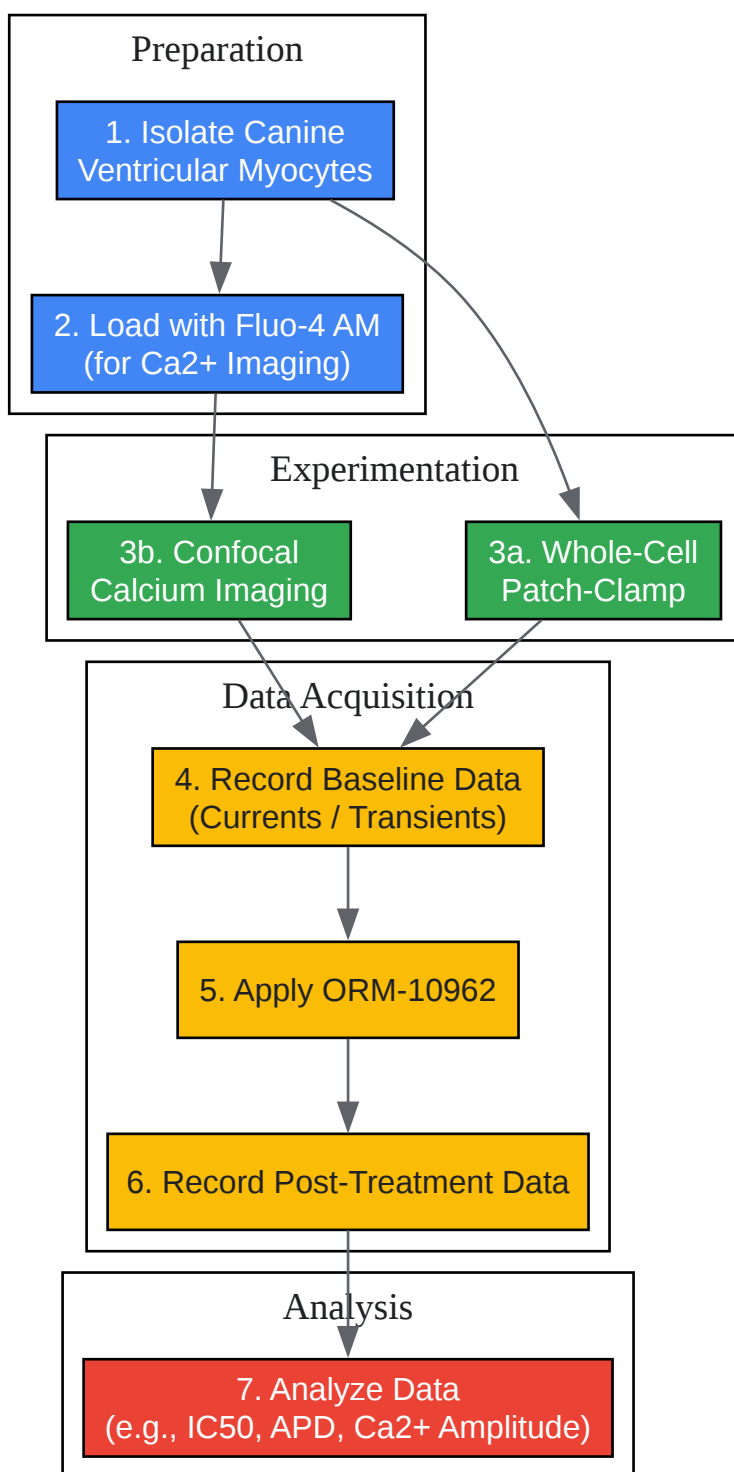
- Incubate the isolated myocytes in Tyrode's solution containing Fluo-4 AM (final concentration of ~10 µM) for a duration optimized for canine cells (may be longer than for other species). [\[13\]](#) Loading can be performed at room temperature to minimize compartmentalization of the dye.[\[13\]](#)
- After loading, wash the cells with fresh Tyrode's solution to remove excess dye.
- Allow the cells to de-esterify the dye for at least 30 minutes before imaging.
- Mount the chamber with the loaded cells on the stage of the confocal microscope.
- Pace the myocytes at the desired frequency using a field stimulator to elicit calcium transients.
- Record the fluorescence intensity over time using the line-scan mode of the confocal microscope to capture the rapid calcium transients.
- Apply **ORM-10962** to the perfusion solution and record the changes in the amplitude and kinetics of the calcium transients.

Visualizations



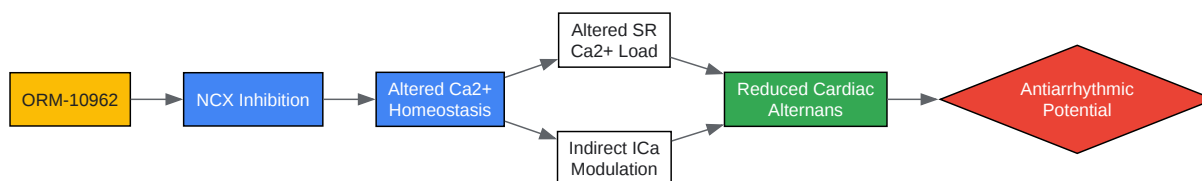
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Caption: Mechanism of action of **ORM-10962** on the Na⁺/Ca²⁺ exchanger.



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Caption: General experimental workflow for studying **ORM-10962** effects.



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Caption: Logical relationship of **ORM-10962**'s effects leading to antiarrhythmic potential.

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References

- 1. sedici.unlp.edu.ar [sedici.unlp.edu.ar]
- 2. ionbiosciences.com [ionbiosciences.com]
- 3. ahajournals.org [ahajournals.org]
- 4. mdpi.com [mdpi.com]
- 5. A novel method to extend viability and functionality of living heart slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tyrode's solution - Wikipedia [en.wikipedia.org]
- 8. Advanced Tyrode's Solution, for mammalian myocardium - Elabscience® [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. research.vu.nl [research.vu.nl]
- 11. researchgate.net [researchgate.net]
- 12. Electrophysiology | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for ORM-10962 in Canine Ventricular Myocytes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2992674#orm-10962-experimental-protocol-for-canine-ventricular-myocytes]

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